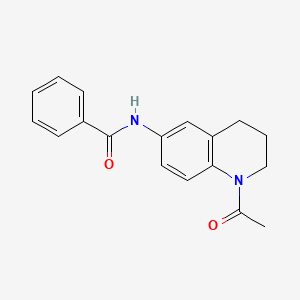
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate
Descripción general
Descripción
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is a chemical compound that has attracted scientific research attention due to its potential applications in the field of drug discovery. This compound belongs to the class of cyclobutanecarboxylates, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Palladium-catalyzed Reactions
Palladium-catalyzed reactions involving cyclobutanones and aryl bromides have been explored for producing arylated benzolactones. This process involves carbon-carbon bond cleavage and formation, indicating the potential of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate in creating complex molecular structures (Matsuda, Shigeno, & Murakami, 2008).
Synthesis and Characterization of Polymers
Research on the synthesis of novel monomers like 2-(3-p-bromophenyl-3-methylcyclobutyl)-2-hydroxyethylmethacrylate (BPHEMA) highlights the application of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate derivatives in polymer science. The thermal degradation and characterization of such polymers provide insights into their stability and potential applications in material science (Demirelli & Coskun, 1999).
Ester and Formyl Group Competition
Studies on methyl 3-formylcyclobutene-3-carboxylate have investigated the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions. These findings have implications for the strategic planning of organic syntheses involving Methyl 3-(4-bromophenyl)cyclobutanecarboxylate (Niwayama & Houk, 1992).
Unprecedented Diterpenoids Discovery
In the domain of natural products, the isolation of unprecedented diterpenoids with complex cyclobutane-related ring systems from soft corals suggests the relevance of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate in the discovery and synthesis of new bioactive compounds (Liang et al., 2013).
Environmental Toxin Studies
Research on 3-methylfuran, a compound structurally related to Methyl 3-(4-bromophenyl)cyclobutanecarboxylate, as a potential atmospheric contaminant emphasizes the importance of understanding the environmental impact and toxicity of related compounds (Boyd et al., 1978).
Propiedades
IUPAC Name |
methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNPYQCFSBDXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B2920951.png)
![4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2920953.png)
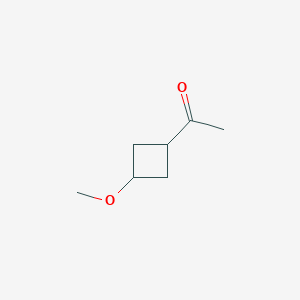
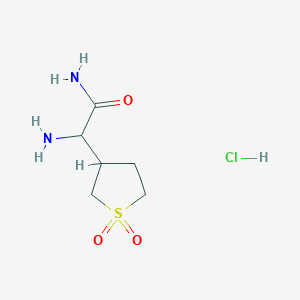
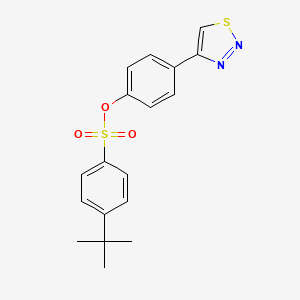
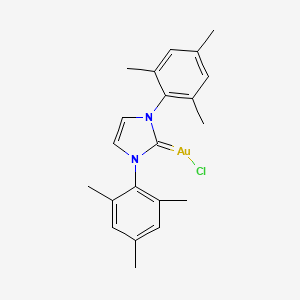
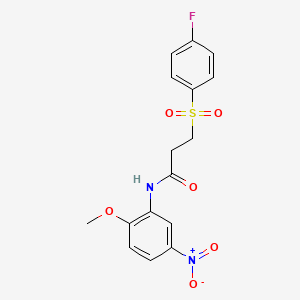
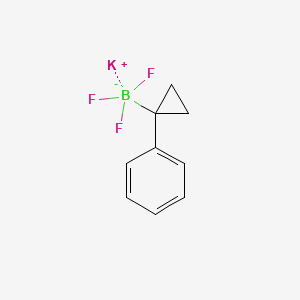

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-isopropoxybenzenecarboxamide](/img/structure/B2920967.png)
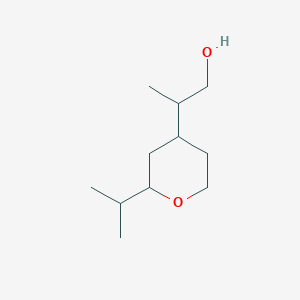

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]pent-4-enamide](/img/structure/B2920971.png)
